6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 6th position, a tetrahydroisoquinoline core, and a sulfonyl fluoride group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then cyclizes to produce the tetrahydroisoquinoline core .
The sulfonyl fluoride group can be introduced through a sulfonylation reaction, where the tetrahydroisoquinoline derivative is treated with a sulfonyl chloride reagent in the presence of a base. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the activity of the target enzyme, leading to various biological effects. The tetrahydroisoquinoline core may also interact with other molecular targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl fluoride group but shares the tetrahydroisoquinoline core and methoxy group.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy and sulfonyl fluoride groups but shares the tetrahydroisoquinoline core.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research in various fields, particularly in the development of enzyme inhibitors and therapeutic agents .
Properties
CAS No. |
2411299-35-7 |
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Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H12FNO3S/c1-15-10-3-2-9-7-12(16(11,13)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GBXFOTWIKOSCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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